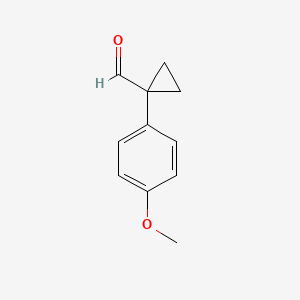

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde

Beschreibung

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde (CAS: 21744-88-7) is a cyclopropane-containing aldehyde derivative featuring a 4-methoxyphenyl substituent. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol. The compound consists of a cyclopropane ring fused to a carbaldehyde group and a para-methoxy-substituted benzene ring. This structure confers unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in cyclization and annulation reactions .

The methoxy group at the para position of the phenyl ring is electron-donating, influencing the compound’s electronic profile and reactivity. For example, in reactions with primary amines, the aldehyde group can form imines, which are intermediates in synthesizing nitrogen-containing heterocycles .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMBOMCNBZNRMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to generate carbenes that react with alkenes to form cyclopropanes .

Industrial Production Methods

Industrial production of cyclopropane derivatives often relies on scalable and efficient catalytic processes. Hydrogen-borrowing catalysis has been explored for the α-cyclopropanation of ketones, providing a route to cyclopropane-containing compounds with high selectivity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: 1-(4-Methoxyphenyl)cyclopropane carboxylic acid.

Reduction: 1-(4-Methoxyphenyl)cyclopropane methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde depends on its specific interactions with molecular targets. The cyclopropane ring can impose conformational constraints on the molecule, affecting its binding to proteins and other biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites in target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde primarily differ in the substituents on the phenyl ring or the functional groups attached to the cyclopropane. Below is a detailed comparison based on available

Table 1: Structural and Physical Properties of Cyclopropanecarbaldehyde Derivatives

Key Comparative Insights

This contrasts with chloro (-Cl) and fluoro (-F) groups, which withdraw electrons inductively, increasing the carbonyl carbon’s susceptibility to nucleophilic attack . In imine formation reactions, the methoxy derivative reacts efficiently under acidic conditions (72% yield with benzylamine in HCl/dichloroethane) . Comparable data for chloro or fluoro analogs are unavailable, but their higher electrophilicity may allow milder reaction conditions.

Steric Considerations: All para-substituted derivatives minimize steric hindrance, ensuring the aldehyde group remains accessible for reactions.

Molecular Weight Trends :

- Molecular weights increase with substituent atomic mass: -H (146.19) < -F (164.18) < -OCH₃ (176.21) < -Cl (180.63) . This trend reflects the substituent’s contribution to the overall mass .

Synthetic Applications :

- The methoxy derivative’s electron-rich aryl ring makes it suitable for electrophilic aromatic substitution, whereas chloro/fluoro analogs may favor nucleophilic pathways.

- Carboxylic acid derivatives (e.g., 1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid, CAS 16728-01-1) highlight functional group versatility, with the carboxylic acid (mp 124–126°C) serving as a precursor for esters or amides .

Research Findings and Gaps

- Reactivity Data : While the methoxy derivative’s imine formation is well-documented , comparative studies on chloro/fluoro analogs are lacking. Future work could explore substituent effects on reaction kinetics and yields.

Biologische Aktivität

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde features a cyclopropane ring fused with a methoxy-substituted phenyl group and an aldehyde functional group. Its molecular formula is CHO, and its structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde is attributed to several mechanisms:

- Enzyme Inhibition : The aldehyde group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of compounds targeting metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropanecarbaldehyde exhibit antimicrobial properties against various pathogens. The methoxy group may enhance lipophilicity, facilitating membrane penetration.

- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in tumor cells.

Antimicrobial Activity

A study investigating the antimicrobial potential of various cyclopropanecarbaldehyde derivatives found that 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde demonstrated significant activity against Gram-positive bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde | 15 | Staphylococcus aureus |

| 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde | 20 | Candida albicans |

Anticancer Studies

In vitro studies have shown that 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound activates caspase pathways, leading to programmed cell death.

- Case Study : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating the safety of any new compound. Initial studies indicate that 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.

Q & A

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer : Transition from batch to flow chemistry for better temperature control and catalyst recycling. Use immobilized chiral catalysts (e.g., silica-supported Cu(I)) to enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral GC or HPLC at each step. For related compounds, suppliers report >96% purity under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.